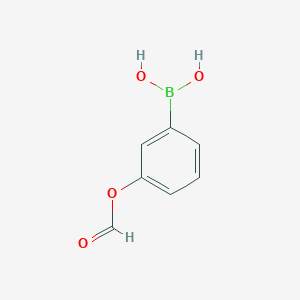
(3-Formyloxyphenyl)boronic acid
Descripción general
Descripción
(3-Formyloxyphenyl)boronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a formyloxy group at the third position
Mecanismo De Acción
Target of Action
The primary targets of (3-Formyloxyphenyl)boronic acid are serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
This compound interacts with its targets through a reversible coordination profile . As a class of Lewis acids, these compounds can form complexes with Lewis bases like hydroxide anions, and electron-donating groups, like nitrogen or oxygen . This allows the conversion of sp2 trigonal hybridization to tetrahedral sp3 form .
Biochemical Pathways
The compound’s interaction with diols leads to its utility in various sensing applications . It also plays a role in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Boronic acids in general are known for their stability and ease of handling, making them particularly attractive as synthetic intermediates . They are also known for their low toxicity and ultimate degradation into environmentally friendly boric acid .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of serine protease and kinase enzymes, which can potentially slow the growth, progression, and metastasis of tumor cells . In addition, it plays a role in the formation of C–C and C–heteroatom bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the success of the SM coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability to atmospheric oxidation is considerably superior to that of borinic acids .
Análisis Bioquímico
Biochemical Properties
(3-Formyloxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The compound interacts with various enzymes and proteins, including serine proteases and kinase enzymes, which are known to increase the growth, progression, and metastasis of tumor cells .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an inhibitor of serine proteases and kinase enzymes . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can influence cell function and potentially slow the growth and progression of tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins at the molecular level . It forms stable transition complexes with these biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s reactivity is described by its frontier orbitals, which were identified using theoretical DFT/B3LYP/6-311++G (d,p) calculations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions .
Subcellular Localization
The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyloxyphenyl)boronic acid typically involves the reaction of phenylboronic acid with formic acid or its derivatives under controlled conditions. One common method is the esterification of phenylboronic acid with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the formyloxy group on the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: (3-Formyloxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyloxy group can be oxidized to form a carboxylic acid group.
Reduction: The formyloxy group can be reduced to form a hydroxymethyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: (3-Carboxyphenyl)boronic acid.
Reduction: (3-Hydroxymethylphenyl)boronic acid.
Substitution: Various biaryl compounds depending on the halide used in the reaction.
Aplicaciones Científicas De Investigación
Chemistry: (3-Formyloxyphenyl)boronic acid is widely used as a building block in organic synthesis. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for the construction of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an enzyme inhibitor. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the development of therapeutic agents for diseases such as cancer and diabetes.
Industry: The compound is also used in the development of advanced materials, such as boron-containing polymers and sensors. Its unique reactivity allows for the creation of materials with specific properties, such as enhanced stability and selectivity.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the formyloxy group, making it less reactive in certain applications.
(4-Formyloxyphenyl)boronic acid: Similar structure but with the formyloxy group at the fourth position, which can affect its reactivity and binding properties.
(3-Hydroxyphenyl)boronic acid: Contains a hydroxyl group instead of a formyloxy group, leading to different chemical behavior.
Uniqueness: (3-Formyloxyphenyl)boronic acid is unique due to the presence of both the boronic acid and formyloxy groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and material science, making it a valuable compound in various research and industrial contexts.
Propiedades
IUPAC Name |
(3-formyloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-5,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKZLXUMUJKVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948374 | |
| Record name | 3-Carboxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25487-66-5 | |
| Record name | Benzeneboronic acid, m-carboxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



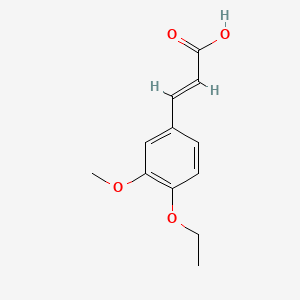

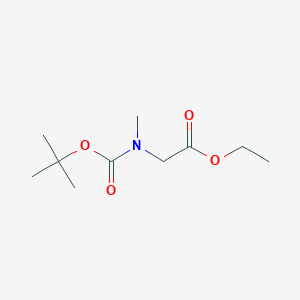
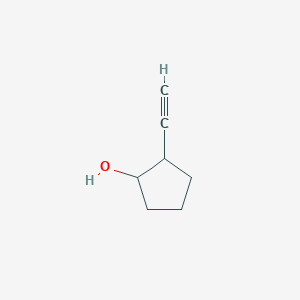
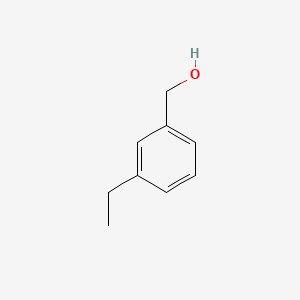
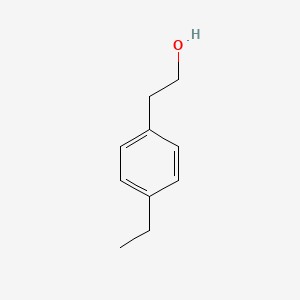
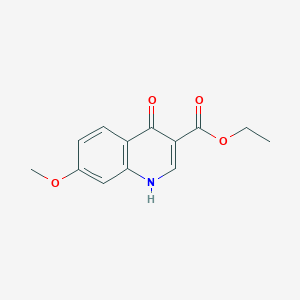
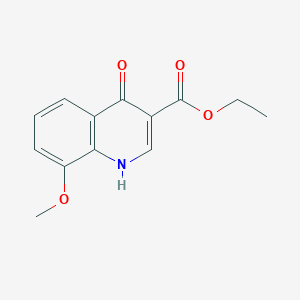


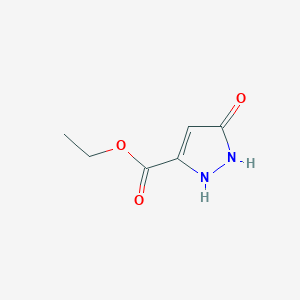

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)
